molecular formula C7H6N2 B132010 Imidazo[1,2-a]pyridine CAS No. 274-76-0

Imidazo[1,2-a]pyridine

Cat. No. B132010
Key on ui cas rn: 274-76-0
M. Wt: 118.14 g/mol
InChI Key: UTCSSFWDNNEEBH-UHFFFAOYSA-N
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Patent
US08101637B2

Procedure details

To saturated NaHCO3 (40 mL) was added the chlorhydrate form of 2-(chloromethyl)-imidazo[1,2-a]pyridine and the aqueous layer was extracted with AcOEt. The organic layers were combined and washed with brine, dried over MgSO4 and the solvent was removed under reduced pressure to afford 877 mg of 2-chloromethyl)-imidazo[1,2-a]pyridine (Yield. 80%) as a brownish solid (M.P.: 8485° C.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC[C:3]1[N:4]=[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][N:6]2[CH:11]=1>C([O-])(O)=O.[Na+]>[N:4]1[CH:3]=[CH:11][N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=12 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1N=C2N(C=CC=C2)C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with AcOEt
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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